molecular formula C11H14ClNO2 B1388139 Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride CAS No. 877861-62-6

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride

Cat. No.: B1388139
CAS No.: 877861-62-6
M. Wt: 227.69 g/mol
InChI Key: YQROFCVHUWWCQO-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride (CAS No. 877861-62-6) is a synthetic organic compound belonging to the tetrahydroisoquinoline (THIQ) alkaloid derivatives. Its molecular formula is $$ \text{C}{11}\text{H}{14}\text{ClNO}_{2} $$, with a molecular weight of 227.69 g/mol. The IUPAC name reflects its structural features: a methyl ester group at the 6-position of the tetrahydroisoquinoline core, with a hydrochloride salt forming the counterion.

Synonyms for this compound include:

  • Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate HCl
  • 1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid methyl ester hydrochloride
  • 5,6,7,8-Tetrahydro-1,6-naphthyridine-2-carboxylate hydrochloride.

The SMILES notation ($$ \text{COC(=O)C1=CC2=C(CNCC2)C=C1.Cl} $$) and InChI key ($$ \text{HXDVRGIRDFSOGY-UHFFFAOYSA-N} $$) further define its connectivity and stereochemical properties.

Table 1: Key Chemical Identifiers

Property Value
CAS No. 877861-62-6
Molecular Formula $$ \text{C}{11}\text{H}{14}\text{ClNO}_{2} $$
Molecular Weight 227.69 g/mol
IUPAC Name This compound
Storage Conditions 2–8°C, sealed in dry environment

Position within Tetrahydroisoquinoline Alkaloid Family

Tetrahydroisoquinolines (THIQs) are a structurally diverse class of alkaloids with a bicyclic framework comprising a benzene ring fused to a piperidine ring. This compound is a synthetic derivative of this family, distinguished by:

  • Esterification : A methyl ester at the 6-position enhances lipophilicity, influencing its reactivity and solubility.
  • Salt Formation : The hydrochloride counterion improves stability and crystallinity, making it suitable for synthetic applications.

Unlike natural THIQ alkaloids like morphine or saframycins, which often feature hydroxyl or methylenedioxy groups, this compound lacks complex oxygenation patterns, positioning it as a versatile intermediate in medicinal chemistry.

Historical Context and Discovery

The synthesis of THIQ derivatives gained momentum in the late 20th century due to their pharmacological potential. This compound emerged as a key intermediate in the 1990s–2000s, particularly in the development of:

  • NMDA Receptor Antagonists : Patents from the early 2000s describe its use in synthesizing neuroactive compounds.
  • PPARγ Agonists : Modifications of its core structure have been explored for antidiabetic applications.

Early synthetic routes involved Pictet-Spengler cyclization or Bischler-Napieralski reactions, but modern methods leverage solid-phase synthesis for higher yields.

Structural Features and Classification

The compound’s structure consists of:

  • Tetrahydroisoquinoline Core : A partially saturated bicyclic system with a secondary amine at the 2-position.
  • Methyl Ester : Introduced via esterification of the carboxylic acid precursor, enhancing metabolic stability.
  • Hydrochloride Salt : Forms ionic interactions with polar solvents, improving solubility in aqueous media.

Table 2: Structural Analysis

Feature Description
Bicyclic System Benzene fused to piperidine (1,2,3,4-THIQ)
Substituents -COOCH$$_3$$ at C6, -HCl at N2
Chirality Racemic mixture (no stereocenter specified)
Crystallinity White to off-white powder

X-ray diffraction studies of analogous THIQ derivatives reveal planar aromatic regions and puckered piperidine rings, suggesting similar conformational flexibility in this compound. The ester group’s electron-withdrawing nature influences electrophilic substitution patterns, directing reactions to the 7- and 8-positions of the aromatic ring.

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-2-3-10-7-12-5-4-8(10)6-9;/h2-3,6,12H,4-5,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQROFCVHUWWCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CNCC2)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655179
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877861-62-6
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride typically involves the cyclization of phenylethylamine derivatives with aldehydes under acidic conditions. One common method is the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of hydrochloric acid to form the tetrahydroisoquinoline ring . The resulting product is then esterified with methanol to yield the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .

Scientific Research Applications

Pharmacological Activities

MTHIQ and its derivatives have been studied extensively for their pharmacological properties. The following are some key areas of application:

  • Neuroprotective Effects : Research indicates that MTHIQ exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to modulate neurotransmitter systems is crucial for its neuroprotective effects .
  • Anti-inflammatory Activity : MTHIQ has shown promise in reducing inflammation, which is beneficial in managing conditions like arthritis and other inflammatory disorders. Studies have demonstrated that it can inhibit pro-inflammatory cytokines, contributing to its therapeutic potential .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Its structural features allow it to interact effectively with microbial targets, leading to inhibition of growth in certain bacteria and fungi .

Synthetic Methodologies

The synthesis of MTHIQ is critical for its application in drug development. Various synthetic strategies have been employed:

  • Pictet–Spengler Reaction : This method is commonly used to synthesize tetrahydroisoquinoline derivatives. It involves the condensation of tryptamines with aldehydes or ketones under acidic conditions, leading to the formation of the desired product .
  • Microwave-Assisted Synthesis : Recent advancements include microwave-assisted techniques that enhance reaction rates and yields when synthesizing MTHIQ derivatives. This method has been shown to provide high purity compounds in shorter reaction times compared to traditional methods .

Case Studies

Several studies exemplify the applications of MTHIQ in scientific research:

  • Case Study 1: Neuroprotection in Animal Models
    In a study published in a peer-reviewed journal, researchers administered MTHIQ to rodent models of neurodegeneration. The results demonstrated significant improvements in cognitive function and reduced neuronal loss compared to control groups. This highlights MTHIQ's potential as a therapeutic agent for neurodegenerative diseases .
  • Case Study 2: Anti-inflammatory Mechanisms
    A clinical trial investigated the anti-inflammatory effects of MTHIQ on patients with rheumatoid arthritis. Participants receiving MTHIQ showed decreased levels of inflammatory markers and reported improved joint function over a 12-week period compared to the placebo group .

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride involves its interaction with various molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly dopamine, by inhibiting enzymes such as monoamine oxidase . This inhibition leads to increased levels of neurotransmitters, which can have neuroprotective and therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tetrahydroisoquinoline derivatives allows for tailored pharmacological and physicochemical properties. Below is a detailed comparison:

Positional Isomers of Methyl Tetrahydroisoquinoline Carboxylates

Compound Name Substituent Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride 6-carboxylate C₁₁H₁₄ClNO₂ 227.69 Intermediate for quinazoline synthesis; 96% purity
Methyl 1,2,3,4-tetrahydroisoquinoline-7-carboxylate hydrochloride 7-carboxylate C₁₁H₁₄ClNO₂ 227.69 Structural isomer with distinct reactivity in coupling reactions
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (non-hydrochloride) 3-carboxylate C₁₁H₁₃NO₂ 191.23 Free base form; potential for ester hydrolysis

Key Insight : Positional isomerism significantly impacts electronic distribution and steric interactions, influencing reactivity in synthetic pathways .

Substituent Variation at the 6-Position

Compound Name 6-Position Substituent Molecular Formula Molecular Weight (g/mol) Notable Features Reference
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride CF₃ C₁₀H₁₁ClF₃N 237.65 Enhanced lipophilicity; potential CNS activity due to fluorine
6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride OCH₃ C₁₀H₁₄ClNO 199.68 Ether group improves metabolic stability
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride Cl, COOH C₁₀H₈Cl₃NO₂ 296.54 Dual chloro substituents increase electrophilicity; carboxylic acid enables salt formation

Key Insight : Electron-withdrawing groups (e.g., CF₃, Cl) enhance electrophilic character, while electron-donating groups (e.g., OCH₃) modulate solubility and metabolic pathways .

Functional Group Modifications

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Pharmacological Relevance Reference
1-[(3,4-Dimethoxyphenyl)methyl]-7-propoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate Arylalkyl, propoxy C₂₃H₂₈NO₄ 389.47 NMDA receptor antagonism (hypothetical)
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride F, carboxylate C₁₁H₁₃ClFNO₂ 245.68 Fluorine improves bioavailability and target binding
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline SO₂CH₃ C₁₃H₁₇NO₄S 283.34 Sulfonyl group enhances kinase inhibition potential

Key Insight : Bulky substituents (e.g., arylalkyl) may sterically hinder receptor binding, while sulfonyl groups introduce hydrogen-bonding capabilities .

Biological Activity

Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride (MTHIQ) is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a detailed overview of the biological activity of MTHIQ, including its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

MTHIQ has the following chemical characteristics:

  • Molecular Formula : C₁₁H₁₄ClNO₂
  • Molecular Weight : 227.69 g/mol
  • CAS Number : 877861-62-6
  • IUPAC Name : this compound

These properties contribute to its solubility and reactivity in biological systems.

MTHIQ plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. A notable interaction is with monoamine oxidase (MAO) , an enzyme involved in neurotransmitter metabolism. Inhibition of MAO by MTHIQ can lead to increased levels of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions.

Cellular Effects

The compound exhibits diverse effects on cellular functions:

  • Modulation of Cell Signaling : MTHIQ influences signaling pathways associated with neurotransmitter release and neuronal survival.
  • Gene Expression : It has been shown to affect the expression of genes involved in neuroprotection and inflammation.
  • Cellular Metabolism : MTHIQ impacts metabolic pathways that are vital for cell survival under stress conditions.

Molecular Mechanisms

At the molecular level, MTHIQ exerts its effects through several mechanisms:

  • Enzyme Inhibition : Its interaction with MAO leads to the inhibition of this enzyme, resulting in elevated neurotransmitter levels.
  • Receptor Binding : MTHIQ may bind to various receptors in the central nervous system (CNS), affecting neurotransmission and neuroplasticity.

Research indicates that structural modifications can enhance its efficacy against specific biological targets .

Biological Activities

MTHIQ has been studied for several biological activities:

Neuroprotective Effects

Research suggests that MTHIQ may have protective effects against neurodegenerative diseases. Its ability to inhibit oxidative stress and modulate inflammatory responses positions it as a potential therapeutic agent for conditions like Alzheimer's and Parkinson's disease .

Antioxidant Activity

MTHIQ demonstrates antioxidant properties that help protect cells from oxidative damage. This activity is crucial in preventing cellular aging and maintaining overall cellular health.

Anti-inflammatory Effects

The compound shows promise in reducing inflammation by modulating cytokine production and signaling pathways involved in inflammatory responses. This property is particularly relevant in chronic inflammatory diseases .

Case Studies and Research Findings

Several studies highlight the biological potential of MTHIQ:

  • Neuroprotective Study : A study conducted on animal models demonstrated that administration of MTHIQ significantly reduced markers of oxidative stress and inflammation in the brain, suggesting its potential use in neurodegenerative therapies .
  • Enzyme Interaction Analysis : In vitro assays revealed that MTHIQ effectively inhibits MAO activity, leading to increased levels of dopamine and serotonin. This finding supports its role as a candidate for treating mood disorders .
  • Synthesis and Derivative Studies : Research into various derivatives of tetrahydroisoquinoline compounds has shown enhanced biological activity compared to MTHIQ itself. These derivatives are being explored for their therapeutic potential against a range of diseases .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylateSimilar tetrahydroisoquinoline coreDifferent carboxylate position affecting activity
Methyl 6-hydroxy-1,2,3,4-tetrahydroisoquinolineHydroxyl group additionIncreased solubility and potential biological activity
Methyl isoquinoline-6-carboxylateIsoquinoline structureLacks tetrahydrogen saturation; different reactivity

This table illustrates how variations in structure influence the biological activities of related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate hydrochloride

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